8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
説明
8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole ring at the 3-position and an oxolane (tetrahydrofuran) moiety linked via a carbonyl group at the 8-position. Its molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol and CAS number 2309542-52-5 . The structure combines rigidity from the bicyclic scaffold with functional groups that may enhance binding to biological targets.
特性
IUPAC Name |
oxolan-3-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(11-4-7-20-10-11)18-12-2-3-13(18)9-14(8-12)17-6-1-5-16-17/h1,5-6,11-14H,2-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKZFBFYLPTOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3CCOC3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered attention due to its potential biological activities, particularly in the field of drug discovery. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 233.28 g/mol
- LogP : 0.59 (indicating moderate lipophilicity)
- Polar Surface Area : 98 Ų
This compound features a bicyclic structure that is essential for its biological activity, particularly in interacting with biological targets such as receptors and enzymes.
Pharmacological Properties
Research indicates that compounds based on the azabicyclo[3.2.1]octane scaffold exhibit various pharmacological activities:
- CNS Activity : Many derivatives have shown significant central nervous system (CNS) activity, making them potential candidates for treating neurological disorders .
- Antiviral Activity : Certain compounds have been evaluated for their efficacy against viruses, including hepatitis C, demonstrating promising antiviral properties .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : The azabicyclo[3.2.1]octane structure allows for interaction with GPCRs, which are critical in mediating various physiological responses .
- Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors, affecting metabolic pathways and cellular signaling .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the azabicyclo[3.2.1]octane family:
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo[3.2.1]octane Core
The azabicyclo[3.2.1]octane scaffold is a common motif in drug discovery. Key structural analogs include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane | Oxolane-3-carbonyl, pyrazole | C₁₅H₂₁N₃O₂ | 275.35 | Combines ether ring (oxolane) with carbonyl; moderate lipophilicity |
| 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride | Pyrazole only | C₁₀H₁₇Cl₂N₃ | 250.17 | Simpler structure; lacks carbonyl substituent, enhancing polarity |
| 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane | Sulfonyl-linked bromophenyl, triazole | C₁₅H₁₇BrN₄O₂S | 397.29 | Sulfonyl group increases polarity; bromine adds steric bulk |
| 8-[4-(Pyrrolidine-1-sulfonyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane | Benzoyl with pyrrolidine sulfonyl | C₂₁H₂₆N₄O₃S | 414.52 | Aromatic substituent; sulfonyl enhances solubility |
| 8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione | Oxa bridge, dione groups, methylpyrazole | C₁₀H₁₁N₃O₃ | 221.22 | Dione groups introduce ketones; oxa bridge alters ring strain |
Key Observations :
- Lipophilicity : The oxolane (tetrahydrofuran) group in the target compound may increase lipophilicity, favoring blood-brain barrier penetration for CNS targets .
- Steric Effects : Bulky substituents like bromophenyl (e.g., C₁₅H₁₇BrN₄O₂S ) or isopropoxybenzoyl (e.g., C₂₀H₂₅N₃O₂ ) could hinder binding to flat receptor pockets, whereas the oxolane’s compact structure minimizes steric hindrance .
Q & A
Q. What are common synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or stereoselective methods. For example, radical cyclization of bromo-substituted precursors using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) . Enantioselective approaches, such as asymmetric catalysis or chiral auxiliaries, are critical for obtaining optically pure intermediates, which are essential for studying biological activity .
Q. How do substituents like oxolane-3-carbonyl and pyrazol-1-yl influence the compound's physicochemical properties?
The oxolane-3-carbonyl group enhances solubility in polar solvents due to its ester moiety, while the pyrazol-1-yl substituent introduces hydrogen-bonding capabilities, potentially improving target binding affinity. These groups also affect logP values and metabolic stability, as evidenced by SAR studies on analogous 8-azabicyclo[3.2.1]octane derivatives .
Q. What analytical techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming stereochemistry and substituent positions . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. For enantiomeric purity, chiral HPLC or polarimetry should be employed .
Advanced Research Questions
Q. What stereochemical challenges arise during synthesis, and how can they be mitigated?
The bicyclic scaffold contains multiple chiral centers, requiring precise control during synthesis. Enantioselective methods, such as organocatalytic ring-opening of epoxides or transition-metal-catalyzed cycloadditions, have been used to address this . Computational modeling (e.g., DFT calculations) can predict stereochemical outcomes and guide reaction optimization .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
Systematic modification of substituents is key. For example:
- Oxolane-3-carbonyl : Replacing this with bulkier groups (e.g., cyclopropane) may alter binding kinetics to monoamine transporters .
- Pyrazol-1-yl : Substituting with triazoles or indoles could modulate selectivity for dopamine (DAT) vs. serotonin (SERT) transporters . Biological assays (e.g., radioligand binding, functional uptake inhibition) should validate these modifications .
Q. What metabolic pathways are anticipated for this compound, and how can they be studied?
Predominant metabolism likely involves hepatic cytochrome P450-mediated oxidation of the pyrazole ring and ester hydrolysis of the oxolane carbonyl group. In vitro studies using liver microsomes or hepatocytes, coupled with LC-MS/MS, can identify major metabolites . Isotope labeling (e.g., ¹⁴C) facilitates tracking in pharmacokinetic studies .
Q. Which computational tools are effective for predicting target interactions?
Molecular docking (AutoDock, Glide) and molecular dynamics simulations (GROMACS) model interactions with targets like acetylcholinesterase or monoamine oxidase. Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies critical binding motifs, such as the pyrazole’s nitrogen atoms or the bicyclic core’s rigidity .
Methodological Considerations
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell lines, buffer pH) or compound purity. Standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and orthogonal assays (e.g., functional vs. binding assays) improve reproducibility. Cross-referencing with crystallographic data (e.g., Protein Data Bank structures) clarifies binding modes .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Radical cyclization optimization : Use degassed solvents and controlled temperatures to minimize side reactions .
- Protecting groups : Temporarily mask reactive sites (e.g., pyrazole nitrogen) during esterification steps .
- Flow chemistry : Enhances scalability and reduces purification steps for intermediates .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
